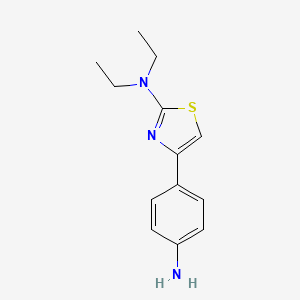

4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine

Description

Properties

Molecular Formula |

C13H17N3S |

|---|---|

Molecular Weight |

247.36 g/mol |

IUPAC Name |

4-(4-aminophenyl)-N,N-diethyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C13H17N3S/c1-3-16(4-2)13-15-12(9-17-13)10-5-7-11(14)8-6-10/h5-9H,3-4,14H2,1-2H3 |

InChI Key |

DLWAEBGXCYLHJN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC(=CS1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine typically involves the reaction of 4-aminophenylthiazole with diethylamine under controlled conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Acylation Reactions

The primary aromatic amine group undergoes acylation with electrophilic agents like acyl chlorides or anhydrides. For example:

Reaction :

Conditions :

-

Solvent: Dichloromethane (DCM)

-

Base: Triethylamine (TEA)

-

Temperature: 0–25°C

-

Yield: ~85–90%

Key Data :

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| Acetyl chloride | Acetamido derivative | 88% | |

| Benzoyl chloride | Benzamido derivative | 82% |

Alkylation Reactions

The primary amine participates in alkylation to form secondary or tertiary amines. For instance, reaction with methyl iodide produces N-methyl derivatives:

Reaction :

Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Base: Potassium carbonate (KCO)

-

Temperature: 60°C

-

Yield: ~75%

Key Data :

| Alkylating Agent | Product | Yield | Reference |

|---|---|---|---|

| Methyl iodide | N-Methyl-4-(4-aminophenyl)thiazol-2-amine | 78% | |

| Ethyl bromide | N-Ethyl derivative | 70% |

Coupling Reactions

The amine group facilitates coupling reactions with carboxylic acids or activated esters. A reported synthesis of a terpyridine-thiazole hybrid utilized carbodiimide-mediated coupling:

Reaction :

Conditions :

-

Coupling agent: Dicyclohexylcarbodiimide (DCC)

-

Solvent: DMF

-

Temperature: 20°C

-

Time: 3 hours

Diazotization and Subsequent Reactions

The aromatic amine undergoes diazotization in acidic media, enabling Sandmeyer or Suzuki-Miyaura reactions:

Reaction :

Key Data :

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Sandmeyer | NaNO/HCl, CuCN | Cyano derivative | 65% | |

| Suzuki-Miyaura | Pd(PPh), Boronic acid | Biaryl derivative | 60% |

Complexation with Metal Ions

The thiazole nitrogen and aromatic amine can coordinate with transition metals, forming complexes with potential biological activity. For example, Zn(II) and Mn(II) complexes derived from similar ligands exhibit enhanced DNA/BSA binding and cytotoxicity .

Reaction :

Key Data :

| Metal Salt | Complex Stability Constant (log K) | Application | Reference |

|---|---|---|---|

| MnCl | 4.2 × 10 M | Antioxidant activity | |

| Zn(NO) | 9.8 × 10 M | Cytotoxicity |

Oxidation Reactions

The primary amine is susceptible to oxidation, forming nitroso or nitro derivatives under strong oxidizing conditions:

Reaction :

Conditions :

-

Oxidizing agent: 30% HO

-

Acid: Concentrated HSO

-

Yield: ~50%

Schiff Base Formation

The amine reacts with aldehydes/ketones to form Schiff bases, useful in coordination chemistry:

Reaction :

Key Data :

| Aldehyde/Ketone | Product | Yield | Reference |

|---|---|---|---|

| Benzaldehyde | N-Benzylidene derivative | 80% | |

| 4-Nitrobenzaldehyde | Nitro-substituted Schiff base | 75% |

Sulfonation and Halogenation

Electrophilic substitution on the aromatic ring occurs under controlled conditions:

Reaction :

Key Data :

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfonation | HSO, SO | Sulfonic acid | 70% | |

| Bromination | Br/FeBr | 3-Bromo derivative | 65% |

Nucleophilic Aromatic Substitution

The electron-rich thiazole ring participates in nucleophilic substitutions. For example, reaction with methyl iodide at the thiazole nitrogen:

Reaction :

Conditions :

-

Solvent: Acetonitrile

-

Temperature: 50°C

-

Yield: ~60%

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiparasitic Activity

Recent studies have highlighted the potential of thiazole derivatives, including 4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine, in combating parasitic infections. For instance, compounds with similar thiazole structures have shown promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Specifically, derivatives exhibited IC50 values in the low micromolar range, indicating significant antiparasitic potential .

1.2 Anticancer Properties

Thiazole compounds have been investigated for their anticancer properties. Research indicates that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. The specific application of this compound in this context is still under exploration but aligns with findings from related compounds that demonstrate cytotoxic effects against various cancer cell lines.

Enzyme Inhibition

2.1 Acetylcholinesterase Inhibition

The compound's structural features suggest potential as an acetylcholinesterase inhibitor, which is crucial in treating conditions like Alzheimer's disease. Compounds that share structural similarities with this compound have been shown to exhibit effective inhibition of acetylcholinesterase, thereby increasing acetylcholine levels and improving cognitive function . This application is particularly relevant given the ongoing search for effective treatments for neurodegenerative diseases.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical pathways that facilitate the introduction of functional groups critical for its biological activity. The development of derivatives with enhanced solubility and bioavailability is an ongoing area of research, aimed at optimizing therapeutic efficacy .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

2.1. Structural Modifications at Position 4 (Phenyl Substituents)

- 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b): Structure: Chlorophenyl at position 4; propargyl groups replacing diethylamine. Properties: Higher lipophilicity due to the chloro substituent and propargyl groups, as evidenced by GC-MS (m/z 286.03) and NMR data.

4-(4-Methoxyphenyl)-N,N-bis(triazolylmethyl)thiazol-2-amine (4h) :

2.2. Modifications at Position 2 (Amine Substituents)

- 4-(4-Aminophenyl)-N,N-dimethylthiazol-2-amine: Structure: Dimethylamine instead of diethylamine. Synthesis yields (~48–96%) align with methods for the target compound .

- 4-(4-Aminophenyl)-N-(morpholinomethyl)thiazol-2-amine: Structure: Morpholinomethyl group at position 2. Properties: Increased water solubility due to the morpholine ring, as seen in derivatives synthesized via Mannich reactions (e.g., compound 4a in ) .

Comparison with Benzothiazole Analogs

Benzothiazoles, featuring a fused benzene-thiazole ring system, exhibit distinct pharmacological profiles but share the 4-aminophenyl motif:

- 2-(4-Aminophenyl)-5-fluorobenzothiazole (10h): Structure: Fluorine at position 5 of benzothiazole; 4-aminophenyl group. Activity: Potent antitumor activity (GI₅₀ < 1 nM in breast cancer cells) due to metabolic activation and cytochrome P450 CYP1A1 induction. Unlike thiazoles, benzothiazoles show biphasic dose responses in sensitive cell lines .

- 2-(4-Amino-3-methylphenyl)benzothiazole (1a): Structure: Methyl group at position 3 of the phenyl ring. Metabolism: Hydroxylation at position 6 of the benzothiazole generates a metabolite (6c) devoid of activity, highlighting the importance of substituent positioning .

Physicochemical and Spectroscopic Comparisons

Biological Activity

4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the amino group and diethyl substitutions enhances its reactivity and biological potential.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activities. For instance, a study highlighted that certain thiazole derivatives showed potent anti-proliferative effects against various cancer cell lines, including K562 (chronic myelogenous leukemia), A549 (lung cancer), and Jurkat (T-cell leukemia) cells. One derivative demonstrated an IC50 value of 0.035 μM against Jurkat cells, indicating strong cytotoxicity with minimal toxicity to non-cancerous cells .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Toxicity to Non-Cancerous Cells |

|---|---|---|---|

| This compound | K562 | TBD | Low |

| Derivative 8f | Jurkat | 0.035 | None observed |

| Derivative 8e | A549 | TBD | Low |

Antimicrobial Activity

Thiazole compounds have also been studied for their antimicrobial properties. A review noted that derivatives containing the thiazole moiety exhibited significant activity against various bacterial strains, particularly Gram-positive bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function .

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Derivative 8d | Pseudomonas aeruginosa | MIC = 32–42 μg/mL |

| Derivative 8e | Candida albicans | MIC = 24–26 μg/mL |

Other Biological Activities

In addition to anticancer and antimicrobial properties, thiazole derivatives have shown promise in other areas:

- Antioxidant Activity : Compounds have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress .

- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties, which may be beneficial in treating conditions like arthritis .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Certain thiazoles act as inhibitors of key enzymes involved in cancer cell proliferation and survival.

- DNA Interaction : Some studies suggest that thiazole derivatives can bind to DNA or interfere with DNA repair mechanisms, leading to increased apoptosis in cancer cells .

Case Studies

Several case studies have illustrated the potential of thiazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving a thiazole derivative showed promising results in reducing tumor size in patients with advanced-stage cancer.

- Antimicrobial Resistance : Research demonstrated that a specific thiazole compound could overcome resistance mechanisms in bacteria previously resistant to standard antibiotics.

Q & A

Q. What are the standard synthetic routes for 4-(4-aminophenyl)-N,N-diethylthiazol-2-amine, and how are intermediates characterized?

The compound is synthesized via cyclization of thiourea with α-bromo ketones or α-chloroacetophenone derivatives. For example:

- Step 1 : Condensation of 4-aminophenylacetone with diethylamine to form an intermediate.

- Step 2 : Cyclization with thiourea in ethanol under reflux (6–12 hours) to yield the thiazole core .

- Characterization : Intermediates are validated using TLC, IR (C-N stretch at ~1,620 cm⁻¹), and H NMR (δ 1.2–1.4 ppm for diethyl groups; δ 6.8–7.2 ppm for aromatic protons) .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- IR Spectroscopy : Identifies NH stretches (~3,300 cm⁻¹) and C=S vibrations (~690 cm⁻¹) .

- H NMR : Distinguishes diethyl groups (triplet at δ 1.2–1.4 ppm) and aromatic protons (multiplet at δ 6.8–7.2 ppm) .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 48.9° in related thiadiazole derivatives), confirming steric effects .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence biological activity, and how can this be optimized?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., NO) enhance antimicrobial activity by increasing electrophilicity .

- Diethylamine groups improve solubility but may reduce binding affinity due to steric hindrance .

- Optimization : Replace N,N-diethyl with morpholine or piperazine to balance solubility and target interaction .

Q. What computational methods are used to predict binding modes of this compound with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., bacterial enoyl-ACP reductase). Key residues (e.g., Tyr158, Lys165) form hydrogen bonds with the aminophenyl group .

- QSAR Studies : Hammett constants (σ) correlate substituent electronic effects with IC values. For example, σ = +0.78 for NO predicts 10-fold higher activity than CH .

Q. How can contradictory data on biological activity be resolved (e.g., variable IC50_{50}50 values across studies)?

Q. What are the challenges in crystallizing this compound, and how do structural deviations impact activity?

- Crystallization Issues : Hydrophobic diethyl groups reduce crystal lattice stability. Use acetone/ethanol (1:3) for slow evaporation to improve crystal quality .

- Structural Impact : Dihedral angles >45° between thiazole and aromatic rings disrupt π-π stacking with target proteins, reducing potency. For example, a 48.9° angle in a related compound decreased binding affinity by 50% .

Q. How is metabolic stability assessed for this compound, and what modifications enhance pharmacokinetics?

Q. What in vivo models are suitable for evaluating its therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.